molecular formula C14H21N3O6S B1665026 Adicillin CAS No. 525-94-0

Adicillin

Cat. No.: B1665026
CAS No.: 525-94-0
M. Wt: 359.40 g/mol
InChI Key: MIFYHUACUWQUKT-UHFFFAOYSA-N
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Description

Adicillin is a beta-lactam antibiotic belonging to the penicillin class. It is known for its antibacterial properties and is used to treat various bacterial infections. The molecular formula of this compound is C14H21N3O6S, and it has a molecular weight of 359.40 g/mol .

Mechanism of Action

Target of Action

Adicillin, also known as Penicillin N, primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall . They play a crucial role in catalyzing peptidoglycan synthesis within bacteria, providing structural integrity and enabling them to withstand high intracellular pressures .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .

Biochemical Pathways

This compound, like other penicillins, is part of the beta-lactam antibiotics, which contain 6-aminopenicillanate (6-APA) nuclei . 6-APA is a key intermediate for a variety of semisynthetic penicillin derivatives . The synthesis of these antibiotics starts with the condensation of three amino acids by the non-ribosomal peptide synthetase to form the tripeptide delta-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV) . The linear ACV tripeptide is then converted to bicyclic isopenicillin N by isopenicillin N synthase, in which the beta-lactam ring is formed . Isopenicillin N is the branch point of penicillin and cephalosporin pathways .

Pharmacokinetics

The pharmacokinetics of this compound, like other penicillins, is largely governed by the maturation of the kidneys . The renal excretory function is reduced in preterms compared to term infants and clearance of these drugs is reduced in premature infants . As gestational and postnatal ages proceed, clearance of penicillins increases . .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . By targeting the PBPs, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall, making the bacteria unable to maintain their cell wall and thus killing them .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific characteristics of the infection site can affect the efficacy of the antibiotic . Furthermore, the spread of antibiotic resistance in the environment is a significant concern. The overuse and misuse of antibiotics can lead to increased levels of antibiotics in the environment and the rates of their spread, promoting the occurrence and spread of antibiotic resistance . Therefore, responsible use and proper disposal of antibiotics like this compound are crucial to minimize their environmental impact and maintain their efficacy.

Biochemical Analysis

Biochemical Properties

Adicillin, like other penicillins, interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, this compound inhibits the cross-linking of peptidoglycan strands, which is a critical process in cell wall synthesis . This disruption weakens the cell wall, leading to bacterial cell lysis and death .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cell . The disruption of these processes ultimately leads to the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PBPs, which are key enzymes in bacterial cell wall synthesis . This compound binds to these enzymes, preventing them from cross-linking peptidoglycan strands in the cell wall . This lack of cross-linking weakens the cell wall, making it more susceptible to osmotic lysis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, the drug’s effectiveness may decrease as the bacterial cells develop resistance . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Lower doses may be sufficient to treat mild infections, while higher doses may be required for more severe or resistant infections . High doses of this compound could potentially lead to adverse effects, such as antibiotic-associated diarrhea or other gastrointestinal issues .

Metabolic Pathways

This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in this pathway . By inhibiting these enzymes, this compound disrupts the pathway, preventing the proper formation of the bacterial cell wall .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It can cross cell membranes due to its lipid solubility, allowing it to reach its target PBPs within the bacterial cell . The distribution of this compound can be influenced by various factors, including the drug’s concentration gradient and the characteristics of the cell membrane .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with PBPs . This localization is crucial for this compound’s function, as it allows the drug to directly interfere with cell wall synthesis . The targeting of this compound to this specific subcellular location is determined by its chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adicillin can be synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with specific acylating agents under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using specific strains of microorganisms to produce the precursor compounds, which are then chemically modified to obtain this compound. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Adicillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amine derivatives .

Scientific Research Applications

Adicillin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Adicillin is similar to other beta-lactam antibiotics such as amoxicillin and ampicillin. it has unique properties that distinguish it from these compounds:

Similar Compounds

This compound’s unique properties and effectiveness make it a valuable compound in the treatment of bacterial infections and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFYHUACUWQUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862118
Record name 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-94-0
Record name Penicillin N
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?

A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]

Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?

A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []

Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?

A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []

Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?

A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []

Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?

A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []

Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?

A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []

Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?

A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]

Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?

A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []

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